2-Methyl-6-((2-methylpyridin-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester
Overview
Description
2-Methyl-6-((2-methylpyridin-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by its boronic acid functionality and its incorporation of pyridine rings, which are common in various pharmaceuticals and organic synthesis applications.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation:
Suzuki Cross-Coupling Reaction: This method involves the reaction of 2-methyl-6-bromopyridine-4-carboxylic acid with a boronic acid pinacol ester in the presence of a palladium catalyst and a base.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the boronic ester to boronic acid.
Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of different substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the boronic ester.
Reduction Products: Boronic acid and other reduced forms.
Substitution Products: Different substituted pyridine derivatives.
Mechanism of Action
Target of Action
It’s known that boronic esters, such as this compound, are commonly used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
It’s important to note that the stability of boronic esters, such as this compound, can present challenges in pharmacological contexts . The rate of hydrolysis of these esters is influenced by the pH and can be considerably accelerated at physiological pH .
Result of Action
As a participant in the suzuki–miyaura cross-coupling reaction, this compound contributes to the formation of new carbon–carbon bonds . This can result in the synthesis of a wide variety of organic compounds, potentially leading to diverse molecular and cellular effects depending on the specific compounds formed.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of hydrolysis of boronic esters . Therefore, the physiological environment in which the compound is present can impact its stability and, consequently, its efficacy . Additionally, the success of the Suzuki–Miyaura cross-coupling reaction, in which this compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Scientific Research Applications
2-Methyl-6-((2-methylpyridin-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in biological studies to investigate the interactions of boronic acids with biological targets.
Industry: The compound is used in the production of various chemical products and materials.
Comparison with Similar Compounds
2-Methyl-6-bromopyridine-4-carboxylic acid: A precursor in the synthesis of the boronic ester.
2-Methylpyridin-4-amine: Another key starting material in the synthesis process.
Other Boronic Esters: Various boronic esters used in organic synthesis and drug discovery.
Uniqueness: 2-Methyl-6-((2-methylpyridin-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester is unique due to its specific structural features, including the presence of two methyl groups on the pyridine rings and the boronic acid pinacol ester group
Properties
IUPAC Name |
6-methyl-N-(2-methylpyridin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BN3O3/c1-12-10-15(7-8-21-12)23-17(24)16-11-14(9-13(2)22-16)20-25-18(3,4)19(5,6)26-20/h7-11H,1-6H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIMSWKAXUKHIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)NC3=CC(=NC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901111788 | |
Record name | 6-Methyl-N-(2-methyl-4-pyridinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901111788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947179-30-8 | |
Record name | 6-Methyl-N-(2-methyl-4-pyridinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947179-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-N-(2-methyl-4-pyridinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901111788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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